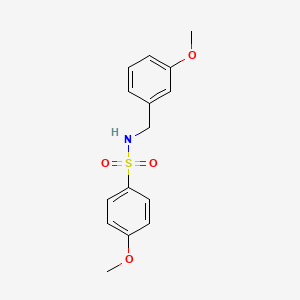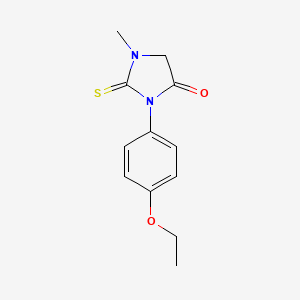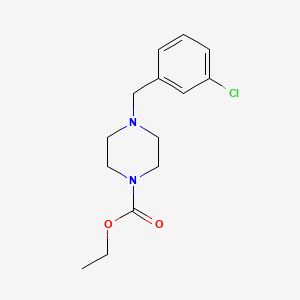![molecular formula C14H23NO B5820017 N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide, also known as ACEA, is a synthetic compound that belongs to the family of cannabinoids. ACEA is a highly selective agonist of the cannabinoid receptor type 1 (CB1) and has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide is a highly selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in various physiological processes such as pain modulation, inflammation, and appetite regulation. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide binds to the CB1 receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of various signaling pathways. The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to reduce pain sensitivity and inflammation by modulating the activity of the CB1 receptor. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor and its potential therapeutic applications in various diseases. However, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be taken when using N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide in lab experiments.
Orientations Futures
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide. One direction is to further investigate the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide and its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective agonists of the CB1 receptor for potential clinical use. Furthermore, the development of novel drug delivery systems for N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide may also improve its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanone with ethylmagnesium bromide to form the Grignard reagent, which is then reacted with 1-cyclohexene to form the intermediate. The intermediate is then treated with 2-chloroethylamine hydrochloride to form the final product, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide. The overall yield of the synthesis method is approximately 20%.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been widely used in scientific research for its potential therapeutic applications in various diseases such as pain, inflammation, and neurodegenerative disorders. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain and has been suggested as a potential treatment for neuropathic pain. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation and has been suggested as a potential treatment for inflammatory bowel disease. Furthermore, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXDZXPIHXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)

![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)



![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)